ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate
Description
Chemical Structure and Properties
Ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate (CAS: 282523-05-1; alternative CAS numbers reported as 6004-90-6 and 1062649-08-4 in conflicting sources ) is a benzimidazole derivative with the molecular formula C₁₇H₁₄ClN₃O₅ (molecular weight: 375.77 g/mol) . Its structure features:
- A benzimidazole core substituted with a 4-chlorophenyl group at position 2 and a nitro group at position 4.
- An ethoxyacetate side chain linked via an oxygen atom at position 1 of the benzimidazole ring.
Properties
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-6-nitrobenzimidazol-1-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O5/c1-2-25-16(22)10-26-20-15-9-13(21(23)24)7-8-14(15)19-17(20)11-3-5-12(18)6-4-11/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVMZLHWQJUDQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801156527 | |
| Record name | Ethyl 2-[[2-(4-chlorophenyl)-6-nitro-1H-benzimidazol-1-yl]oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801156527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282523-05-1 | |
| Record name | Ethyl 2-[[2-(4-chlorophenyl)-6-nitro-1H-benzimidazol-1-yl]oxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282523-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[[2-(4-chlorophenyl)-6-nitro-1H-benzimidazol-1-yl]oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801156527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with 4-chlorobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid.
Nitration: The benzimidazole derivative is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Esterification: The final step involves the esterification of the benzimidazole derivative with ethyl chloroacetate in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 2-{[2-(4-aminophenyl)-6-amino-1H-1,3-benzimidazol-1-yl]oxy}acetate.
Substitution: Ethyl 2-{[2-(4-substituted phenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate.
Hydrolysis: 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetic acid.
Scientific Research Applications
Ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Their Impacts
The compound’s analogs differ in substituents on the benzimidazole core or the ester side chain. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison
Discrepancies and Limitations
- CAS Number Conflicts : The target compound is listed under multiple CAS numbers (282523-05-1, 6004-90-6, 1062649-08-4), possibly due to registry errors or isomer variations .
- Lack of Direct Bioactivity Data : Most evidence focuses on analogs, necessitating further experimental validation for the target compound.
Biological Activity
Ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate (CAS: 282523-05-1) is a compound of significant interest due to its potential biological activities. This article delves into the various studies and findings regarding its biological properties, including antibacterial, antitumor, and anti-inflammatory activities.
Molecular Formula : C18H16ClN3O5
Molecular Weight : 389.79 g/mol
IUPAC Name : this compound
Purity : Typically ≥95%
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of benzimidazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits considerable antibacterial activity against various strains of bacteria. For instance, a study indicated that compounds with similar structural features showed promising results against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibacterial agents .
Antitumor Activity
The antitumor activity of this compound has been evaluated through various cell line studies. The compound was found to exhibit significant cytotoxic effects in both two-dimensional (2D) and three-dimensional (3D) cultures. Notably, the IC50 values for certain cancer cell lines were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These results indicate that this compound could be a candidate for further development as an antitumor agent due to its effectiveness at low concentrations .
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives have also been investigated. This compound was assessed for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary screening revealed that several derivatives exhibited significant inhibition of COX activity, suggesting a potential therapeutic application in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of benzimidazole derivatives:
- Study on Antibacterial Effects : A comparative analysis demonstrated that this compound showed superior antibacterial properties compared to standard antibiotics in certain assays .
- Antitumor Efficacy Assessment : In a study focusing on tumor cell lines, the compound exhibited a dose-dependent response in inhibiting cell proliferation, with enhanced efficacy observed in 2D assays compared to 3D models .
- Inflammation Inhibition Study : The compound's ability to inhibit COX enzymes was quantified using IC50 values, indicating its potential as an anti-inflammatory agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
